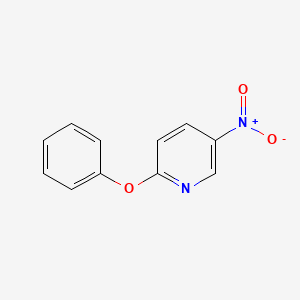

5-Nitro-2-phenoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHGOFKIRXYJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390666 | |

| Record name | 5-nitro-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28222-02-8 | |

| Record name | 5-nitro-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Nucleophilic Aromatic Substitution for 5-Nitro-2-phenoxypyridine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthesis of 5-Nitro-2-phenoxypyridine, a crucial scaffold in medicinal chemistry, via the Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the underlying SNAr mechanism on the electron-deficient pyridine ring, detailing the pivotal role of the nitro group in activating the substrate. This document furnishes a field-proven, step-by-step experimental protocol, an analysis of key reaction parameters for process optimization, and a comprehensive troubleshooting guide. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in chemical research and drug development.

Introduction: Significance of the this compound Core

The this compound moiety is a prevalent structural motif in a diverse range of biologically active compounds and advanced materials. Its synthesis is a frequent objective in pharmaceutical and agrochemical research. The primary and most efficient route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile.[2] In this specific synthesis, the nucleophile is phenoxide, which displaces a halide from the 2-position of a 5-nitropyridine ring.

The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing nitro group (-NO₂) at the 5-position, makes the 2-position highly electrophilic and thus susceptible to nucleophilic attack.[3][4] Understanding the nuances of this SNAr reaction is paramount for achieving high yields, purity, and scalability.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN2 reactions, the SNAr reaction on an aromatic ring does not occur in a single concerted step due to the steric hindrance of the ring.[2] Instead, it proceeds via a two-step addition-elimination mechanism.[3]

Step 1: Nucleophilic Attack and Meisenheimer Complex Formation The reaction is initiated by the deprotonation of phenol by a base, forming the more potent phenoxide nucleophile. This anion then attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring. This attack, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is critical, and it is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.[2][3]

Step 2: Aromaticity Restoration In the second, generally faster step, the aromaticity of the pyridine ring is restored through the expulsion of the leaving group, in this case, a chloride ion.[3]

Below is a diagram illustrating the step-by-step mechanism.

Caption: SNAr mechanism for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a robust, validated procedure for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-5-nitropyridine | >98% | Standard Supplier | Starting electrophile. |

| Phenol | >99% | Standard Supplier | Starting nucleophile precursor. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Standard Supplier | Base for deprotonation. |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Standard Supplier | Reaction solvent. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |

| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |

| Anhydrous Magnesium Sulfate | - | Standard Supplier | For drying. |

| Deionized Water | - | - | For workup. |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).

-

Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting 2-chloro-5-nitropyridine spot is no longer visible (typically 4-6 hours).

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of cold deionized water. A precipitate should form.

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield this compound as a pale yellow solid.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Process Optimization and Key Parameter Analysis

Achieving optimal yield and purity requires careful consideration of several reaction parameters.

-

Choice of Base: The base is crucial for deprotonating phenol to the more nucleophilic phenoxide.[5] While potassium carbonate is a cost-effective and common choice, stronger bases like sodium hydride (NaH) or weaker bases like cesium carbonate (Cs₂CO₃) can also be used. The choice can affect reaction rates and side product formation. The order of addition is also important; pre-mixing the phenol and base before adding the electrophile can sometimes be beneficial, though in many standard procedures all reactants are combined at the start.[6]

-

Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred for SNAr reactions.[1] They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thus increasing its reactivity. Furthermore, they help stabilize the charged Meisenheimer complex intermediate.[7] The choice of solvent can significantly impact the reaction rate.

-

Temperature: The reaction rate is highly dependent on temperature. While higher temperatures (e.g., 80-120 °C) accelerate the reaction, they can also lead to decomposition or the formation of undesired side products. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity.

-

Leaving Group: The nature of the leaving group on the pyridine ring influences reactivity. The general trend for SNAr reactions is F > Cl > Br > I. Although fluoride is the most reactive leaving group, 2-chloro-5-nitropyridine is more commonly used due to its lower cost and widespread availability.[8][9]

Comparative Data on Solvent and Base Effects

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | K₂CO₃ (1.5) | DMF | 90 | 5 | ~90% | General Protocol |

| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 (reflux) | 6 | ~85-92% | Adapted from similar SNAr |

| 3 | NaOH (1.2) | DMSO | 100 | 3 | >90% | Adapted from similar SNAr |

| 4 | K₂CO₃ (1.5) | DMSO | 90 | 4 | ~92% | General Protocol |

Note: Yields are illustrative and can vary based on exact conditions and purification efficiency.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential.

-

Molecular Formula: C₁₁H₈N₂O₃[10]

-

Molecular Weight: 216.19 g/mol [10]

-

Appearance: Pale yellow to white solid.

-

Melting Point: Typically in the range of 83-86 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 9.0 (d, 1H), 8.4 (dd, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 7.2 (m, 2H).

-

Mass Spectrometry (ESI+): m/z 217.1 [M+H]⁺.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Low reaction temperature.3. Poor quality starting materials. | 1. Use freshly dried, anhydrous base.2. Increase temperature in 10°C increments.3. Verify purity of starting materials by NMR or MP. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Insufficient base. | 1. Extend reaction time, monitoring by TLC.2. Increase stoichiometry of the base to 1.5-2.0 equivalents. |

| Side Product Formation | 1. Reaction temperature too high.2. Presence of water in the reaction. | 1. Lower the reaction temperature.2. Ensure anhydrous solvent and reagents are used. Consider running the reaction under an inert atmosphere (N₂ or Ar). |

| Difficult Purification | 1. Residual DMF in the crude product. | 1. Ensure thorough washing with water and brine during workup. A high-vacuum drying step can also help remove residual DMF. |

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust and highly efficient transformation critical to the fields of medicinal and materials chemistry. A thorough understanding of the addition-elimination mechanism, coupled with the strategic optimization of base, solvent, and temperature, allows for the consistent production of this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully implement and adapt this essential synthetic reaction.

References

-

National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. Available from: [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Available from: [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4014778, 5-Nitro-2-(4-nitrophenoxy)pyridine. Available from: [Link]

-

PubChemLite. This compound (C11H8N2O3). Available from: [Link]

-

ResearchGate. (2019). Nature of the nucleophile and solvent effect on a SNAr reaction. Available from: [Link]

- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

ResearchGate. (2020). Optimization of the INOC reaction conditions for 5a synthesis. Available from: [Link]

-

OSTI.gov. (2023). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Available from: [Link]

-

WordPress. (2026). SNAr Solvents and Reagents. Available from: [Link]

-

ResearchGate. (2019). S N Ar reactions between 5-nitro-2-chloropyridine 14 and a variety... Available from: [Link]

-

YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Available from: [Link]

-

Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

-

Sci-Hub. (2004). Nitropyridines: Their Synthesis and Reactions. Available from: [Link]

-

University of Bath. (2018). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Available from: [Link]

-

Royal Society of Chemistry. (2019). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Available from: [Link]

-

MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available from: [Link]

- Google Patents. (2021). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

Hoffman Fine Chemicals. CAS RN 15862-49-4 | 3-Bromo-5-nitro-2-phenoxypyridine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 259806, 5-Chloro-2-nitropyridine. Available from: [Link]

Sources

- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C11H8N2O3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Blueprint of 5-Nitro-2-phenoxypyridine: A Guide for Advanced Characterization

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 5-Nitro-2-phenoxypyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its structural features through Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and expert insights contained herein serve as a foundational reference for the unequivocal identification and further investigation of this molecule.

Introduction: The Structural Significance of this compound

This compound is a bi-aryl ether incorporating a pyridine ring, a nitro functional group, and a phenoxy moiety. The pyridine ring is a prevalent scaffold in numerous pharmaceuticals, while the nitro group, a potent electron-withdrawing entity, significantly influences the molecule's electronic properties and reactivity. The phenoxy group adds steric bulk and can engage in crucial intermolecular interactions. A precise understanding of the molecule's three-dimensional structure and electronic landscape is paramount for predicting its biological activity and designing derivatives with enhanced properties. Spectroscopic analysis provides the necessary empirical data to construct and validate this molecular picture.

The following sections will detail the theoretical underpinnings and practical application of four key analytical techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the proton and carbon environments can be assembled.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the nitro group and the pyridine nitrogen will cause the protons on the pyridine ring to be significantly deshielded, appearing at a lower field (higher ppm) compared to the protons on the phenoxy ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~9.10 | d | ~2.5 | 1H |

| H-4 | ~8.40 | dd | ~9.0, 2.5 | 1H |

| H-3 | ~7.10 | d | ~9.0 | 1H |

| H-2', H-6' | ~7.45 | t | ~8.0 | 2H |

| H-4' | ~7.28 | t | ~7.5 | 1H |

| H-3', H-5' | ~7.20 | d | ~8.5 | 2H |

Causality Behind Assignments:

-

H-6: This proton is ortho to the pyridine nitrogen and meta to the strongly electron-withdrawing nitro group, leading to the most significant downfield shift.

-

H-4: Positioned para to the phenoxy group and ortho to the nitro group, this proton experiences strong deshielding. The coupling to both H-3 and H-6 results in a doublet of doublets.

-

H-3: Being meta to the nitro group and ortho to the phenoxy group, H-3 is the most upfield of the pyridine protons.

-

Phenoxy Protons (H-2'/H-6', H-4', H-3'/H-5'): These protons appear in the typical aromatic region, with the expected multiplicities for a mono-substituted benzene ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The carbons of the pyridine ring, particularly those influenced by the nitro group and the nitrogen atom, will be shifted downfield.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~163.5 |

| C-5 | ~141.0 |

| C-6 | ~145.0 |

| C-4 | ~135.0 |

| C-3 | ~112.0 |

| C-1' | ~152.0 |

| C-2', C-6' | ~122.0 |

| C-4' | ~130.0 |

| C-3', C-5' | ~126.0 |

Expert Interpretation:

-

C-2 and C-6: These carbons are directly bonded to the electronegative nitrogen and oxygen atoms, respectively, resulting in significant downfield shifts.

-

C-5: The carbon bearing the nitro group is also strongly deshielded.

-

C-3 and C-4: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.

-

Phenoxy Carbons: The signals for the phenoxy ring carbons are in the expected aromatic region.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2 seconds and 1024 scans are recommended.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes will be associated with the nitro group, the C-O-C ether linkage, and the aromatic rings.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch[1] |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |

| ~1100 | Medium | Aryl-O-C Symmetric Stretch |

Trustworthiness of Data: The presence of two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is a highly reliable indicator of the nitro group.[1] The strong band around 1240 cm⁻¹ is characteristic of the aryl ether linkage.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₃), the expected molecular weight is approximately 216.05 g/mol .[2]

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

|---|---|

| 216 | [M]⁺ (Molecular Ion) |

| 186 | [M - NO]⁺ |

| 170 | [M - NO₂]⁺ |

| 123 | [M - C₆H₅O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Authoritative Grounding in Fragmentation: The fragmentation of aromatic nitro compounds often involves the loss of NO (30 Da) and NO₂ (46 Da). Aryl ethers can cleave at the C-O bond, leading to fragments corresponding to the phenoxy and pyridyl moieties.

Experimental Workflow for Mass Spectrometry

Caption: Key Fragmentation Pathways of this compound.

Conclusion

The comprehensive spectroscopic characterization outlined in this guide provides a robust framework for the unequivocal identification of this compound. The predicted ¹H and ¹³C NMR data offer a detailed map of the atomic connectivity, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and provides structural clues through its fragmentation patterns. By integrating the insights from these complementary techniques, researchers can proceed with confidence in studies involving this promising molecule.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystallographic Analysis of 5-Nitro-2-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 5-Nitro-2-phenoxypyridine, a molecule of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to not only present a methodology but to also provide the underlying scientific rationale for key experimental decisions, ensuring a robust and reproducible approach to the structural elucidation of this and similar organic compounds.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For a compound like this compound, understanding its molecular geometry, intermolecular interactions, and packing in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials. X-ray crystallography stands as the definitive technique for providing this detailed structural information at the atomic level.[1][2][3] This guide will walk through the critical steps of such an analysis, from synthesis and crystallization to the final interpretation of the crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structure.

Synthesis of this compound

The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction. A plausible route involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of a suitable base, such as potassium carbonate, in a high-boiling point solvent like dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

-

To a solution of phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes to form the potassium phenoxide salt.

-

Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.

-

Heat the reaction to 100-120 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4][5][6] A variety of techniques should be systematically explored to find the optimal conditions for growing well-ordered crystals.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: This is often the simplest and most common method.[7] A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to crystallization. The choice of solvent is critical and a range of solvents with varying polarities and boiling points should be screened.[7]

-

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[8] The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[4] Crystals form at the interface of the two liquids as they slowly mix.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization.

For this compound, a systematic screening of these techniques using various solvents such as ethanol, methanol, acetone, ethyl acetate, and toluene is recommended.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and details of intermolecular interactions.[1]

Data Collection

A suitable single crystal of this compound is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic beam of X-rays, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of data collection, systematically rotating the crystal to collect a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule.

The structural model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystallographic Analysis

Caption: A flowchart illustrating the major stages of X-ray crystallographic analysis.

Interpreting the Results: The Molecular and Crystal Structure of this compound

The final output of a successful crystallographic analysis is a detailed model of the molecule and its arrangement in the crystal lattice.

Molecular Structure

The analysis would reveal the precise bond lengths and angles of the this compound molecule. Key parameters to examine include:

-

The geometry of the pyridine and phenyl rings.

-

The C-O-C bond angle of the ether linkage.

-

The planarity of the nitro group relative to the pyridine ring.

-

The overall conformation of the molecule, particularly the torsion angle between the two aromatic rings.

Crystal Packing and Intermolecular Interactions

The way molecules pack in the crystal lattice is governed by intermolecular forces. For this compound, one would expect to observe various non-covalent interactions, such as:

-

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

-

C-H···O hydrogen bonds: Weak hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and ether groups.

-

C-H···π interactions: Interactions between C-H bonds and the electron-rich π systems of the aromatic rings.

Understanding these interactions is critical for explaining the physical properties of the solid material and for predicting its behavior in different environments.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₁H₈N₂O₃ |

| Formula weight | 216.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 995.6 |

| Z | 4 |

| Density (calculated) | 1.44 g/cm³ |

| Absorption coefficient (μ) | 0.11 mm⁻¹ |

| F(000) | 448 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Reflections collected | 5600 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Conclusion: From Structure to Application

The X-ray crystallographic analysis of this compound provides an unambiguous determination of its three-dimensional structure. This information is invaluable for a wide range of applications in drug development and materials science. The detailed structural data can be used to:

-

Inform structure-activity relationship (SAR) studies.

-

Guide the design of new analogues with improved properties.

-

Understand and predict polymorphism.

-

Provide a basis for computational modeling and simulation studies.

This guide has outlined a comprehensive and scientifically rigorous approach to the structural elucidation of this compound, emphasizing the importance of careful experimental design and a thorough understanding of the underlying principles of X-ray crystallography.

References

- Probert, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- SPT Labtech. (n.d.).

- University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules - ePrints Soton.

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 939–945.

- (n.d.).

- Geetha, K., Udaykiran, S., & Nikhitha, P. (2024). A review on x-ray crystallography and it's applications.

- Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.

- (2015). X-Ray Crystallography of Chemical Compounds. Journal of Pharmacogenomics & Pharmacoproteomics.

- (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.

- PubChem. (n.d.). 5-Nitro-2-(4-nitrophenoxy)pyridine.

- Chemdiv. (n.d.). Compound 5-nitro-2-(4-nitrophenoxy)pyridine.

- Google Patents. (n.d.).

- PubChem. (n.d.). 2-Amino-5-nitropyridine.

- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.

- (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Guidechem. (n.d.).

Sources

- 1. mkuniversity.ac.in [mkuniversity.ac.in]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

An In-depth Technical Guide to 5-Nitro-2-phenoxypyridine: Synthesis, Properties, and Applications for Drug Discovery

This guide provides a comprehensive technical overview of 5-Nitro-2-phenoxypyridine, a key heterocyclic intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core physical and chemical properties, provide validated synthetic protocols, explore its reactivity, and discuss its strategic importance as a building block for complex bioactive molecules.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a valuable synthetic intermediate whose true potential is realized upon the chemical transformation of its nitro functional group. The reduction of the nitro group to a primary amine yields 5-Amino-2-phenoxypyridine, a scaffold that serves as a crucial precursor for a wide array of more complex molecular architectures. The phenoxypyridine motif is a recognized "privileged structure" in drug discovery, appearing in molecules designed to target various physiological pathways. The strategic placement of the amino group, once unmasked, provides a versatile handle for introducing further molecular diversity, making this compound a cornerstone for library synthesis and lead optimization campaigns.

Molecular Structure and Identifiers

The structural integrity of a synthetic building block is paramount. Below are the key identifiers for this compound.

-

IUPAC Name: 5-nitro-2-(phenoxy)pyridine

-

Molecular Formula: C₁₁H₈N₂O₃

-

Molecular Weight: 216.19 g/mol

-

Monoisotopic Mass: 216.0535 Da[1]

-

CAS Number: While not consistently indexed, the CAS number 22334-03-2 is sometimes associated with this compound, though its primary registration appears to be for an unrelated industrial product. Researchers should verify the identity of any commercial material by analytical characterization.

Synthesis and Purification: A Validated Protocol

The most reliable and high-yielding synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method is preferable to the direct nitration of 2-phenoxypyridine, which can lead to issues with regioselectivity and harsh reaction conditions. The SₙAr pathway offers a predictable and scalable route.

The chosen precursors are 2-chloro-5-nitropyridine and phenol. The electron-withdrawing nitro group strongly activates the pyridine ring, making the C2 position, where the chlorine leaving group resides, highly electrophilic and susceptible to nucleophilic attack by the phenoxide ion.[2]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve phenol (1.1 equivalents) in a suitable anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide nucleophile. The causality here is critical: pre-forming the more nucleophilic phenoxide is essential for an efficient reaction, as phenol itself is not sufficiently nucleophilic.

-

Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Collect the resulting solid by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

-

-

Purification:

-

The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.

-

Physical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes the key physical and predicted spectroscopic data for this compound.

| Property | Value / Expected Characteristics |

| Appearance | Expected to be a yellow or off-white crystalline solid. |

| Molecular Weight | 216.19 g/mol |

| Melting Point | Not definitively reported in the literature; expected to be a sharp melting point typical of a pure crystalline organic compound. |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and DMF. |

| FT-IR (KBr, cm⁻¹) | ~1520-1550 & ~1340-1360: Strong, characteristic asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group.[3] ~1240-1280: C-O-C asymmetric stretch of the aryl ether. |

| ¹H NMR (CDCl₃, ppm) | ~9.1-9.3: Doublet (d), 1H (proton at C6, ortho to nitro group). ~8.3-8.5: Doublet of doublets (dd), 1H (proton at C4, meta to nitro). ~7.0-7.5: Multiplet (m), 5H (phenoxy ring protons). ~6.9-7.1: Doublet (d), 1H (proton at C3). |

| ¹³C NMR (CDCl₃, ppm) | ~165-168: C2 (ipso-carbon attached to oxygen). ~150-155: C5 (ipso-carbon attached to nitro group). ~145-148: C6. ~140-142: C4. ~110-115: C3. ~120-135: Phenoxy ring carbons. |

| Mass Spec (ESI+) | Predicted [M+H]⁺ = 217.06 [1] |

Chemical Reactivity: The Gateway to 5-Amino-2-phenoxypyridine

The most significant chemical transformation for this compound in the context of drug discovery is the reduction of its nitro group to a primary amine. This unmasks a key functional group for further derivatization via amide couplings, reductive aminations, or participation in the formation of new heterocyclic rings.

A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule and desired scalability. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reductions.[4]

Representative Protocol: Reduction using Tin(II) Chloride

The use of stannous chloride (SnCl₂) in a polar protic solvent is a reliable and mild method for this reduction.

-

Setup: Dissolve this compound (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.

-

Work-up:

-

After cooling, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic conditions and precipitates tin salts.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-Amino-2-phenoxypyridine.

-

-

Purification: The product can be purified by column chromatography if necessary.

Safety and Handling

Aromatic nitro compounds should be handled with care. They are potentially toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

PubChemLite. This compound (C11H8N2O3). Available from: [Link]

-

Chemistry LibreTexts. Preparation of Phenols- Nucleophilic Aromatic Substitution. (2021). Available from: [Link]

-

University of California, Irvine. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability Analysis of 5-Nitro-2-phenoxypyridine

Foreword: Proactive Thermal Hazard Assessment in Modern Drug Development

In the landscape of pharmaceutical development, the pressure to accelerate timelines and ensure robust process safety has never been greater. Molecules like 5-Nitro-2-phenoxypyridine, a heterocyclic compound featuring a nitroaromatic system, are of significant interest as versatile precursors for more complex bioactive molecules.[1] The presence of the energetic nitro group, however, necessitates a thorough and early understanding of the compound's thermal stability. A reactive moiety, particularly when attached to an aromatic system, can pose significant thermal hazards, including the risk of runaway reactions if not properly characterized and managed.[2][3]

This technical guide is designed for researchers, process chemists, and safety professionals. It moves beyond a simple recitation of protocols to provide a strategic framework for the thermal stability analysis of this compound. We will explore not just how to perform the key analytical techniques, but why specific experimental choices are made, how to interpret the resulting data, and how to construct a comprehensive safety profile. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from structurally related compounds to build a predictive and practical approach to its thermal hazard assessment.

The Compound of Interest: this compound

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry.[4] The molecule's structure, featuring a phenoxy group and a nitro group, suggests its potential as an intermediate in the synthesis of novel therapeutics. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring, making it a key functional handle for further chemical modification. However, this same feature is what raises concerns about its thermal stability.

Foundational Thermal Analysis: A Multi-tiered Approach

A comprehensive thermal stability assessment is not a single experiment but a staged process. We will employ a suite of thermo-analytical techniques, each providing a unique piece of the puzzle. Our investigation will follow a logical progression from initial screening to a more detailed, quantitative analysis of the thermal hazards.

Diagram: Overall Thermal Stability Workflow

Caption: A tiered workflow for the comprehensive thermal stability analysis of this compound.

Experimental Protocols & Rationale

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is the primary tool for detecting exothermic (heat-releasing) events, such as decomposition, and endothermic (heat-absorbing) events, like melting.

Expert Rationale: We begin with DSC as it is a rapid and sensitive screening technique that requires only a small amount of material.[6] The key information we seek is the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d). A sharp, significant exotherm is a clear indicator of a potential thermal hazard.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel crucible. The use of a high-pressure crucible is critical for energetic materials to contain any pressure generated during decomposition and prevent the loss of volatile products.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A 10 °C/min heating rate is a standard for initial screening, balancing sensitivity with experimental time.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the melting point (T_m) from the peak of any endotherm.

-

Identify the onset temperature of the exothermic decomposition (T_onset) using the tangent method on the DSC curve.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

-

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] It provides information on the temperature at which the material begins to lose mass due to decomposition or evaporation.

Expert Rationale: TGA is complementary to DSC. It helps to distinguish between a phase transition (like melting, with no mass loss) and decomposition (with mass loss). For this compound, it will tell us the temperature at which the compound begins to break down into volatile fragments.

Detailed Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into an alumina crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA's microbalance.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition (T_d) as the temperature at which significant mass loss begins (e.g., 5% mass loss).

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Accelerating Rate Calorimetry (ARC)

Principle: ARC is considered the gold standard for assessing thermal runaway scenarios.[7] It subjects a sample to a "heat-wait-search" protocol under adiabatic conditions (no heat exchange with the surroundings).[1] Once an exothermic reaction is detected, the instrument's heaters match the sample's temperature, simulating a "worst-case" scenario in a large, insulated reactor.

Expert Rationale: While DSC and TGA provide initial screening data, ARC provides critical kinetic parameters for process safety, such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT). This data is essential for defining safe operating and storage temperatures.

Detailed Protocol:

-

Sample Preparation: A larger sample (typically 1-5 g) is loaded into a spherical, high-pressure titanium or stainless steel bomb.

-

Instrument Setup: The bomb is placed within a three-zone heater system in the ARC calorimeter.

-

Thermal Program (Heat-Wait-Search):

-

The sample is heated in small steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium.

-

The instrument then searches for any self-heating (an increase in temperature of >0.02 °C/min).

-

If no self-heating is detected, the cycle repeats.

-

If self-heating is detected, the instrument switches to adiabatic mode, and the temperature and pressure are recorded as the reaction accelerates.

-

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine the onset temperature of the self-accelerating reaction.

-

Calculate key safety parameters like TMR and SADT from the data.

-

Anticipated Results and Mechanistic Interpretation

Based on the thermal behavior of related nitroaromatic and nitropyridine compounds, we can anticipate the following for this compound:

| Parameter | Anticipated Value/Behavior | Rationale |

| Melting Point (T_m) | Expected to be a sharp endotherm in the DSC thermogram before decomposition. | Crystalline organic solids typically exhibit a distinct melting point. |

| Decomposition Onset (T_onset/T_d) | Likely to be in the range of 200-300 °C. | Nitroaromatic compounds generally show significant exothermic decomposition in this range. The presence of the ether linkage may influence this temperature. |

| Heat of Decomposition (ΔH_d) | Expected to be significant (>500 J/g). | The nitro group is an energetic functional group, and its decomposition is typically a high-energy event. |

| Mass Loss (TGA) | A multi-step or a single sharp mass loss corresponding to the exothermic event in the DSC. | The decomposition may proceed through a series of steps or a rapid, complete breakdown of the molecule.[6] |

| Pressure Generation (ARC) | Significant pressure generation is expected due to the formation of gaseous decomposition products like NOx, CO, and N2. | The decomposition of nitro compounds typically produces a large volume of non-condensable gases.[2] |

Potential Decomposition Pathways:

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bond. The C-NO2 bond is a common point of initial bond scission in nitroaromatic compounds.[8] Another potential initial step is the cleavage of the ether (C-O) bond.

Diagram: Hypothesized Initial Decomposition Steps

Caption: Hypothesized initial decomposition pathways for this compound.

Evolved gas analysis using a coupled TGA-MS/FTIR system would be invaluable in confirming the decomposition products and elucidating the dominant pathway. The detection of NO2 gas at the onset of decomposition would strongly support Path A.

Safety, Handling, and Storage

Given its nature as a nitro-containing compound, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.[9]

-

Static Discharge: Nitro compounds can be sensitive to ignition from static discharge. Ensure all equipment is properly grounded.[10]

-

Heating: Never heat the compound in a closed system unless it is a purpose-built pressure-rated device like a high-pressure DSC pan or an ARC bomb. Avoid mechanical friction or shock.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep it separated from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[3]

-

Spills: Have a spill kit rated for flammable and reactive solids readily available. In case of a spill, evacuate the area and follow established emergency procedures.[9]

Conclusion: From Data to a Defensible Safety Case

The thermal stability analysis of this compound is a critical exercise in due diligence for any drug development program utilizing this intermediate. By following the multi-tiered analytical approach outlined in this guide—progressing from DSC/TGA screening to quantitative ARC analysis—researchers can build a robust and defensible safety case. This data-driven understanding of the molecule's thermal behavior is not merely a regulatory hurdle; it is the foundation for safe handling, confident process scale-up, and the responsible development of novel therapeutics.

References

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

MDPI. (2020). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

PubMed. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Nitromethane. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample.... Retrieved from [Link]

-

UWM. (n.d.). SOP-for-Nitromethane.docx. Retrieved from [Link]

-

ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2023). Phenazopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Photochemistry of phenazopyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Phenazopyridine. Retrieved from [Link]

-

PubChem. (n.d.). Phenazopyridine. Retrieved from [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

ResearchGate. (2020). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, characterization, thermal properties and antiproliferative potential of copper(ii) 4′-phenyl-terpyridine compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenazopyridine hydrochloride | C11H12ClN5 | CID 8691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 5-Nitro-2-phenoxypyridine

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 5-Nitro-2-phenoxypyridine, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing nitro group and an electron-donating phenoxy group on the pyridine scaffold creates a unique electronic profile, making it a valuable candidate for diverse applications. This document outlines the theoretical framework and practical methodologies for characterizing its electronic structure, including molecular orbital analysis, spectroscopic behavior, and electrostatic potential. By integrating computational chemistry with established analytical techniques, this guide offers a robust protocol for researchers, scientists, and drug development professionals to elucidate and harness the electronic characteristics of this and similar donor-acceptor pyridine derivatives.

Introduction: The Significance of Donor-Acceptor Pyridine Systems

Pyridine and its derivatives are fundamental scaffolds in pharmaceutical and materials sciences, with over 7,000 known drugs containing this heterocyclic motif.[1] The introduction of substituents with opposing electronic effects—electron-donating and electron-withdrawing groups—gives rise to donor-acceptor systems. These systems often exhibit pronounced intramolecular charge-transfer (ICT) effects, leading to unique photophysical properties and enhanced biological activity.[2]

This compound is a canonical example of such a system. The potent electron-withdrawing nitro group (-NO₂) at the 5-position and the electron-donating phenoxy group (-OPh) at the 2-position create a significant electronic asymmetry across the pyridine ring. This guide will explore the theoretical underpinnings and experimental validation of the resulting electronic properties.

Molecular Structure and Synthesis

The foundational step in understanding the electronic properties of this compound is its synthesis and structural confirmation.

Proposed Synthetic Pathway

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-5-nitropyridine, with phenol. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack.[3][4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add phenol (1.1 eq) and a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound via SNAr.

Theoretical and Computational Analysis of Electronic Properties

Quantum chemical calculations are indispensable for a deep understanding of molecular electronic properties.[3] Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency for molecules of this size.[5]

Protocol: Quantum Chemical Calculations

-

Geometry Optimization: Perform a full geometry optimization of the this compound structure using a DFT functional such as B3LYP with a 6-311+G(d,p) basis set.[6]

-

Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, compute the following electronic properties:

-

Molecular orbital energies (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP) surface

-

Mulliken atomic charges

-

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity.[7][8] A smaller gap generally implies higher reactivity.[9]

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the pyridine ring, while the LUMO will likely be centered on the electron-deficient nitro group and the pyridine ring. This distribution facilitates an intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability. |

| LUMO Energy | -2.5 to -3.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Determines electronic transitions and reactivity. A smaller gap suggests higher reactivity.[8][9] |

Note: These are predicted values based on similar nitroaromatic and pyridine compounds. Actual values would be obtained from the DFT calculations outlined above.

The introduction of an electron-donating group tends to raise the HOMO energy, while an electron-withdrawing group lowers the LUMO energy.[10] This combined effect in this compound is expected to result in a relatively small HOMO-LUMO gap, contributing to its potential as an optically active material.[2]

Diagram: Logical Flow of Computational Analysis

Caption: Logical workflow for computational electronic property analysis.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[7][11] The MEP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is predicted to show:

-

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic interaction.

-

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings.

-

Intermediate Potential (Green/Yellow): Covering the carbon framework of the molecule.

The strong negative potential near the nitro group highlights its significant electron-withdrawing nature and its role in directing intermolecular interactions.[12]

Spectroscopic Characterization

Spectroscopic techniques provide experimental validation of the electronic structure predicted by computational methods.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. Due to the intramolecular charge transfer character from the phenoxy group (donor) to the nitro-pyridine moiety (acceptor), a significant bathochromic (red) shift in the absorption maximum is anticipated compared to unsubstituted pyridine. Similar donor-acceptor pyridine systems exhibit broad UV-Vis absorption.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key vibrational frequencies to note are:

-

Asymmetric and Symmetric NO₂ stretching: Strong bands typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-O-C (ether) stretching: A characteristic band is expected around 1200-1250 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands will be observed in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The electron-withdrawing effect of the nitro group will cause a downfield shift (higher ppm) for the protons and carbons on the pyridine ring, particularly those in close proximity. Conversely, the electron-donating phenoxy group will cause an upfield shift for the protons and carbons on the phenyl ring.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| UV-Vis | Absorption maximum (λmax) in the range of 300-400 nm, indicative of ICT. |

| IR (cm⁻¹) | ~1530 (asymm. NO₂), ~1350 (symm. NO₂), ~1240 (C-O-C), 1400-1600 (aromatic C=C, C=N). |

| ¹H NMR (ppm) | Pyridine protons deshielded (downfield), phenoxy protons shielded (upfield). |

| ¹³C NMR (ppm) | Pyridine carbons deshielded, especially C2, C5, and C6. |

Conclusion and Future Directions

The electronic properties of this compound are governed by the interplay between the electron-donating phenoxy group and the electron-withdrawing nitro group. This guide has presented a comprehensive theoretical and experimental framework for the in-depth characterization of this molecule. The predicted small HOMO-LUMO gap, significant intramolecular charge transfer, and distinct electrostatic potential profile suggest that this compound holds promise for applications in nonlinear optics, as a sensor, or as a scaffold in medicinal chemistry.

Future research should focus on the experimental validation of the predicted properties through the synthesis and thorough spectroscopic and crystallographic analysis of this compound. Furthermore, exploring its reactivity and biological activity will provide a more complete understanding of its potential applications.

References

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (n.d.). MDPI. [Link]

-

HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (n.d.). ResearchGate. [Link]

-

This compound (C11H8N2O3). (n.d.). PubChem. [Link]

-

5-Nitro-2-(4-nitrophenoxy)pyridine. (n.d.). PubChem. [Link]

-

The Electrostatic Potential as a Guide to Molecular Interactive Behavior. (n.d.). ResearchGate. [Link]

-

d norm (a), electrostatic potential (b), shape index (c), curvedness (d) and fragment patches (e) mapped on Hirshfeld surface of the molecule. (n.d.). ResearchGate. [Link]

-

Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. (2021). National Institutes of Health (NIH). [Link]

-

2-Amino-5-nitropyridine. (n.d.). PubChem. [Link]

-

A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. (1989). Defense Technical Information Center (DTIC). [Link]

-

Electrostatic Potentials Caused by the Release of Protons from Photoactivated Compound Sodium 2-Methoxy-5-nitrophenyl Sulfate at the Surface of Bilayer Lipid Membrane. (2023). MDPI. [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.). IJCSR. [Link]

-

Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2024). MDPI. [Link]

-

Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. (n.d.). Supercomputing Frontiers and Innovations. [Link]

-

Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Preprints.org. [Link]

-

The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. (n.d.). National Institutes of Health (NIH). [Link]

-

The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. (2024). MDPI. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]

- Preparation method of 5-nitro-2-aminopyridine. (2015).

-

Electrostatic potential mapped on the molecular electron... (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). sds-search.com. [Link]

-

This compound, 95% Purity, C11H8N2O3, 1 gram. (n.d.). CP Lab Safety. [Link]

Sources

- 1. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]

- 2. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. superfri.susu.ru [superfri.susu.ru]

- 7. irjweb.com [irjweb.com]

- 8. mdpi.com [mdpi.com]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

Introduction: The Strategic Importance of 5-Nitro-2-phenoxypyridine

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Nitro-2-phenoxypyridine

This guide provides a comprehensive analysis of the chemical reactivity conferred by the nitro functional group on the this compound scaffold. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the electronic influence of the nitro group and details its critical role in key synthetic transformations, including nucleophilic aromatic substitution and reduction.

This compound is a pivotal intermediate in organic synthesis, primarily due to the profound influence of the nitro group on the pyridine ring's electronic properties. The introduction of a strong electron-withdrawing group like the nitro (NO₂) moiety dramatically alters the molecule's reactivity, transforming it into a versatile building block for more complex molecular architectures.[1] This guide explores the causality behind the experimental choices in leveraging the nitro group's reactivity for synthetic advantage.

The core of this molecule's utility lies in two main areas:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group significantly depletes the electron density of the pyridine ring, making it susceptible to attack by nucleophiles.[1][2]

-

Transformation into an Amino Group: The nitro group can be readily reduced to a primary amine, a critical functional group in a vast array of pharmaceuticals and bioactive compounds.[1][3]

Electronic Landscape and Reactivity Profile

The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, governs the reactivity of the this compound molecule. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group (C2, C4, and C6).[1][4]

In the case of this compound, the C2 and C6 positions are ortho to the nitro group, and the C4 position is para. Since the C2 position is already occupied by a phenoxy group, the primary sites for nucleophilic attack are the C4 and C6 positions.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol: General Procedure for SNAr on a Nitropyridine Derivative

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitropyridine substrate (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents), either directly or as a solution in the reaction solvent. If the nucleophile is an alcohol or amine, a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) may be required to generate the active nucleophile in situ.

-

Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is arguably the most valuable transformation of this compound, yielding 5-Amino-2-phenoxypyridine. This amine is a versatile precursor for a wide range of pharmaceuticals and agrochemicals. [1][5][6]The reduction proceeds through nitroso and hydroxylamine intermediates. [6]A variety of methods are available for this reduction, each with its own advantages in terms of chemoselectivity, cost, and reaction conditions.

Caption: Stepwise reduction pathway of an aromatic nitro group.

Comparative Summary of Nitro Group Reduction Methods

| Method | Reagents & Conditions | Advantages | Considerations |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH, MeOH, or EtOAc. [6][7][8] | High yields, clean reaction (byproduct is water), mild conditions. | Pd/C can cause dehalogenation of aryl halides; Raney Ni is often preferred in such cases. [8]The catalyst can be pyrophoric. |

| Metal/Acid Reduction | Fe/HCl, Fe/AcOH, Sn/HCl, Zn/AcOH. [6][9] | Cost-effective, robust, and tolerates a wide range of functional groups. | Requires stoichiometric amounts of metal, acidic conditions, and often results in metal-containing waste streams. |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with a catalyst (e.g., Pd/C, Raney Ni), or formic acid/ammonium formate with Pd/C. | Avoids the use of high-pressure hydrogen gas. | Hydrazine is highly toxic. |

| Sulfide Reduction | Na₂S or (NH₄)₂S in aqueous or alcoholic solution. [8] | Mild and can be chemoselective for reducing one nitro group in a polynitro compound. [8] | Generates sulfur-containing byproducts with unpleasant odors. Generally not effective for aliphatic nitro groups. [8] |

Protocol: Catalytic Hydrogenation of this compound

-

Catalyst Preparation: In a hydrogenation vessel, add this compound (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate. Carefully add the catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere.

-